4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole
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Overview
Description
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole compounds are often involved in a variety of biological activities, including interactions with proteins and enzymes .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific protein sites .
Biochemical Pathways
Benzimidazole compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole . These factors could include pH levels, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 2,2,2-trifluoroacetophenone.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where 4-bromoaniline reacts with 2,2,2-trifluoroacetophenone in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzimidazole ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-6-(trifluoromethyl)-1h-benzo[d]imidazole, while Suzuki-Miyaura coupling can produce various biaryl derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1h-benzo[d]imidazole: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
6-(Trifluoromethyl)-1h-benzo[d]imidazole: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.
4-Chloro-6-(trifluoromethyl)-1h-benzo[d]imidazole: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
Uniqueness
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQERQCUFICAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371356 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-14-5 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the interaction between 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole and Mycobacterium tuberculosis ArgF?
A1: Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, relies on the enzyme ArgF (an ornithine carbamoyltransferase) for its metabolic processes. Disrupting ArgF function could hinder bacterial growth and proliferation. Investigating the interaction between this compound and ArgF offers valuable insights into potential mechanisms for developing new anti-tuberculosis drugs. This study investigates the structural basis of this interaction, providing a starting point for further research into the compound's potential as an anti-tuberculosis agent. []
Q2: What information does the crystal structure provide about the interaction between this compound and Mycobacterium tuberculosis ArgF?
A2: The paper describes the successful determination of the crystal structure of Mycobacterium tuberculosis ArgF in complex with this compound. [] This detailed structural information reveals the specific binding site of the compound on the ArgF enzyme and helps to understand the potential mechanism of inhibition. Analyzing the interactions between the compound and the amino acid residues within the enzyme's active site provides valuable information for structure-based drug design efforts.
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